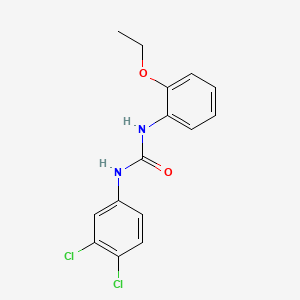

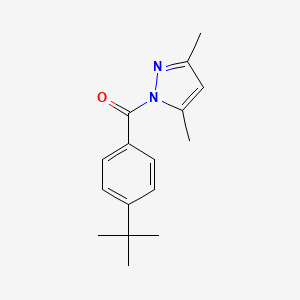

N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea, often involves the reaction of acylazides with certain diamines or aniline derivatives under specific conditions to produce novel urea compounds with potential biological activities. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, highlighting a method that could be adapted for N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea synthesis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives like N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea is characterized by specific bond formations and geometric arrangements. These structures are often confirmed using techniques such as IR, 1H NMR, and elementary analysis, which provide detailed insights into the compound's molecular framework and the positioning of its functional groups.

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including N-chlorination and cyclocondensation, which can alter their chemical properties significantly. For example, M. Sathe, H. N. Karade, and M. P. Kaushik (2007) described an efficient protocol for N-chlorination of protected amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea, indicating the reactivity of such compounds under different chemical conditions (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).

Wissenschaftliche Forschungsanwendungen

Environmental Degradation Studies

One study explored the Electro-Fenton degradation of antimicrobials triclosan and triclocarban , including compounds structurally related to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea. This research found that such compounds could be effectively degraded in water using electro-Fenton systems, suggesting a potential application in wastewater treatment and environmental remediation (Sirés et al., 2007).

Biochemical Applications

Research on In vitro inhibition of translation initiation by N,N'-diarylureas has identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds demonstrate potential as anti-cancer agents due to their ability to reduce cancer cell proliferation (Denoyelle et al., 2012).

Polymer Science

Studies on nonlinear optical parameters of bis-chalcone derivatives doped polymer have shown that certain bis-chalcone derivatives, including those related to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea, exhibit significant second harmonic generation (SHG) efficiency. This suggests their utility in the development of nonlinear optical materials (Shettigar et al., 2006).

Analytical Chemistry

A study focused on the Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry demonstrates the development of sensitive analytical methods for detecting compounds like N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea in environmental samples, which is crucial for monitoring their environmental impact (Halden & Paull, 2004).

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZPIYSFAGYCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)